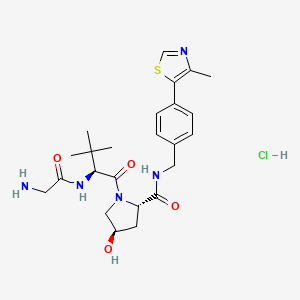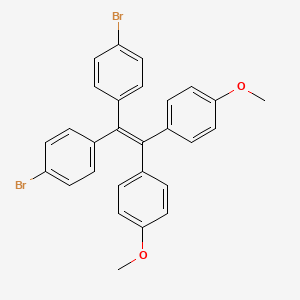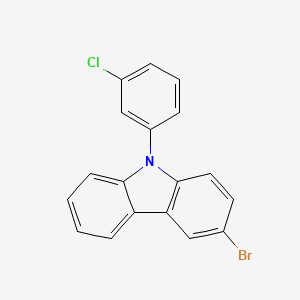
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate
概要
説明
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is an organic compound with the molecular formula C14H18O7. It is a derivative of terephthalic acid and ethylene glycol, and it is commonly used as an intermediate in the production of polyesters, particularly poly(ethylene terephthalate) (PET). This compound is known for its role in the synthesis of biodegradable polymers and its applications in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate typically involves the esterification of terephthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond, resulting in the production of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is often integrated into the larger process of PET manufacturing. The compound is produced through the glycolysis of PET waste, where PET is depolymerized using ethylene glycol to yield bis(2-hydroxyethyl) terephthalate, which can then be further reacted to form this compound .
化学反応の分析
Types of Reactions
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breaking down into terephthalic acid and ethylene glycol under acidic or basic conditions.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, elevated temperatures.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Transesterification: Alcohols, catalysts such as sodium methoxide.
Major Products Formed
Hydrolysis: Terephthalic acid and ethylene glycol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of biodegradable polymers and copolymers.
Biology: In the study of polymer degradation and environmental impact.
Medicine: Potential use in drug delivery systems due to its biocompatibility.
Industry: Production of PET and other polyesters, recycling of PET waste.
作用機序
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate involves its ability to form ester bonds with other molecules. This property is crucial in the synthesis of polyesters, where the compound acts as a building block, linking terephthalic acid and ethylene glycol units. The molecular targets include the hydroxyl and carboxyl groups of the reactants, facilitating the formation of long polymer chains .
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another intermediate in PET production, similar in structure but with different functional groups.
2-Hydroxyethyl terephthalic acid: A monoester of terephthalic acid and ethylene glycol, also used in PET synthesis.
Uniqueness
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is unique due to its specific structure, which allows for the formation of more complex polymeric structures. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of biodegradable and recyclable polymers[5][5].
特性
IUPAC Name |
4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c15-5-7-19-9-10-21-14(18)12-3-1-11(2-4-12)13(17)20-8-6-16/h1-4,15-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLVEOLEKBOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867792 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)








![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)



